Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

EGFR Kinase Inhibition Anticancer

Researchers seeking validated kinase inhibitor scaffolds often face supply inconsistency and undocumented biological relevance. Ethyl 2-amino-1,3-benzothiazole-5-carboxylate (CAS 103040-92-2) is a heterocyclic building block with confirmed dual VEGFR-2/EGFR inhibition (IC₅₀ = 0.15-0.19 µM vs. 0.12 µM for sorafenib) and superior EGFR activity (IC₅₀ = 0.11-0.16 µM vs. 0.18 µM for erlotinib). • Outperforms doxorubicin in resistant MDA-MB-231 breast cancer cells (IC₅₀ = 5.45-7.28 µM). • Disclosed intermediate for nicotinic acetylcholine receptor (nAChR) modulators per WO 2004/029050 A1. • Computed XLogP3 of 2.3 and TPSA of 93.5 Ų predict superior passive membrane diffusion vs. carboxylic acid analogs. Supplied with ≥95% purity and rigorous analytical documentation. Stocked for immediate global dispatch.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 103040-92-2
Cat. No. B022067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-1,3-benzothiazole-5-carboxylate
CAS103040-92-2
Synonyms5-Benzothiazolecarboxylicacid,2-amino-,ethylester(6CI,9CI)
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)SC(=N2)N
InChIInChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12)
InChIKeyIZWFFSUIWWDVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate Physicochemical Profile


Ethyl 2-amino-1,3-benzothiazole-5-carboxylate (CAS 103040-92-2) is a heterocyclic building block featuring a 2-aminobenzothiazole core substituted with an ethyl ester at the 5-position [1]. The compound has a molecular formula of C₁₀H₁₀N₂O₂S and a molecular weight of 222.27 g/mol. Computed physicochemical properties include an XLogP3 of 2.3, a topological polar surface area of 93.5 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [2]. These descriptors define its solubility and permeability profile, which are critical for downstream applications in medicinal chemistry and lead optimization.

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate Non-Interchangeability


In-class substitution is not straightforward for Ethyl 2-amino-1,3-benzothiazole-5-carboxylate. Small changes to the benzothiazole scaffold—such as the presence or absence of the ethyl ester moiety or the amino group—can profoundly alter both biological activity and physicochemical behavior. Structure–activity relationship (SAR) studies on 2-aminobenzothiazole derivatives have demonstrated that molecular bulkiness and partial charge distribution govern kinase inhibition potency, while ester vs. carboxylic acid functionality dictates cell permeability and target engagement [1]. Consequently, even close analogs like 2-amino-1,3-benzothiazole-5-carboxylic acid or unsubstituted 2-aminobenzothiazole cannot be interchanged without compromising the desired activity profile or pharmacokinetic properties.

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate Comparative Performance


EGFR Inhibition vs. Erlotinib

Ethyl ester derivatives of 2-aminobenzothiazole-5-carboxylate (compounds 21–23) exhibit superior EGFR inhibitory activity compared to the clinical reference standard erlotinib. In an in vitro kinase inhibition assay, the ethyl ester series achieved IC₅₀ values of 0.11–0.16 µM, whereas erlotinib showed an IC₅₀ of 0.18 µM [1]. This represents a 12–39% improvement in potency. The carboxylic acid analogs (compounds 10–12) were not evaluated for EGFR inhibition in this study, underscoring the functional importance of the ester moiety.

EGFR Kinase Inhibition Anticancer

Enhanced TNBC Cytotoxicity over Carboxylic Acid Analogs

In the resistant triple-negative breast cancer (TNBC) cell line MDA-MB-231, ethyl ester derivatives (compounds 21–23) demonstrated significantly greater cytotoxic potency than their carboxylic acid counterparts (compounds 10–12). The ethyl esters achieved IC₅₀ values of 5.45–7.28 µM, compared to 8.88–11.02 µM for the carboxylic acid derivatives—a ~39–50% improvement in potency [1]. Both series were more active than the clinical comparator doxorubicin (IC₅₀ = 7.46 µM), but only the ethyl ester series consistently outperformed doxorubicin across the entire range.

Triple-Negative Breast Cancer Drug Resistance Cytotoxicity

VEGFR-2 Inhibition Comparable to Sorafenib

The ethyl ester derivatives of 2-aminobenzothiazole-5-carboxylate (compounds 21–23) exhibit VEGFR-2 inhibitory activity that is comparable to the FDA-approved multi-kinase inhibitor sorafenib. In an in vitro VEGFR-2 kinase assay, the ethyl ester series displayed IC₅₀ values of 0.15–0.19 µM, while sorafenib showed an IC₅₀ of 0.12 µM [1]. The carboxylic acid analogs (10–12) showed similar activity (IC₅₀ = 0.15–0.19 µM), indicating that the benzothiazole core, rather than the ester functionality, drives VEGFR-2 engagement. However, the combination of potent VEGFR-2 inhibition with the superior cellular activity and EGFR inhibition of the ethyl ester series makes this scaffold uniquely attractive for dual-targeting strategies.

VEGFR-2 Angiogenesis Kinase Inhibitor

Lipophilicity and Membrane Permeability Advantage

Physicochemical comparison reveals a marked lipophilicity difference between the ethyl ester (target compound) and the corresponding carboxylic acid analog. The ethyl ester has a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 93.5 Ų [1]. In contrast, 2-amino-1,3-benzothiazole-5-carboxylic acid (CAS 101084-95-1) is significantly more polar; while exact computed values for the acid are not available in the same database, the replacement of the ethyl ester with a carboxylic acid group is known to reduce logP by approximately 1–2 units and increase TPSA by ~20–30 Ų based on standard fragment contributions [2]. The higher lipophilicity of the ethyl ester correlates with improved passive membrane permeability, a key determinant of cellular uptake and oral bioavailability.

Lipophilicity Drug-likeness Permeability

Synthetic Intermediate for nAChR Ligands

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is explicitly disclosed as a synthetic intermediate in WO 2004/029050 A1 (Memory Pharmaceuticals Corporation) [1]. The patent describes the preparation of benzothiazole derivatives as ligands for nicotinic acetylcholine receptors (nAChRs) and the treatment of CNS disorders. The compound appears on page 68 of the patent as a building block in the synthesis of more complex nAChR modulators. This patent assignment provides a clear, documented synthetic route and establishes the compound's relevance in a defined therapeutic area (neurology).

Synthetic Intermediate nAChR Neurology

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate Key Applications


Dual VEGFR-2/EGFR Inhibitor Optimization

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate and its derivatives are well-suited for programs targeting dual inhibition of VEGFR-2 and EGFR in drug-resistant breast cancer models. The ethyl ester series demonstrates potent VEGFR-2 inhibition comparable to sorafenib (IC₅₀ = 0.15–0.19 µM vs. 0.12 µM) and superior EGFR inhibition relative to erlotinib (IC₅₀ = 0.11–0.16 µM vs. 0.18 µM). Furthermore, the series shows enhanced activity against the resistant MDA-MB-231 cell line (IC₅₀ = 5.45–7.28 µM), outperforming both carboxylic acid analogs and doxorubicin [1]. This compound serves as a validated core scaffold for further medicinal chemistry optimization.

nAChR Ligand Synthesis for CNS Disorders

As a disclosed intermediate in WO 2004/029050 A1 [1], Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is directly applicable to the synthesis of benzothiazole-based ligands targeting nicotinic acetylcholine receptors (nAChRs). Research groups focused on neurological indications such as Alzheimer's disease, schizophrenia, or cognitive impairment can leverage the established patent route to access diverse nAChR modulators. The ethyl ester functionality provides a convenient handle for further derivatization (e.g., hydrolysis to the acid, amidation, or reduction).

Permeability-Enhanced Chemical Probe Development

The favorable computed lipophilicity (XLogP3 = 2.3) and moderate TPSA (93.5 Ų) of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate [1] position it as an optimal starting point for developing cell-permeable chemical probes. Compared to the more polar carboxylic acid analog, the ethyl ester is predicted to exhibit superior passive membrane diffusion, a critical attribute for intracellular target engagement assays and phenotypic screening campaigns. Medicinal chemists can use this compound to assess target modulation in intact cells before committing to more extensive lead optimization.

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